1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as AOTC, is an important synthetic compound used in a wide range of scientific research applications. AOTC has been found to possess a variety of biochemical and physiological effects, and is a valuable tool for scientists studying cellular processes, drug development, and the effects of various compounds on the body.
Scientific Research Applications
Industrial Applications
Amino-1,2,4-triazoles, as a raw material, have been crucial for the fine organic synthesis industry. They are extensively used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Moreover, they have applications in manufacturing anti-corrosion additives and various products with unique properties such as heat resistance, fluorescence, and ionic liquids. These versatile applications span across sectors including biotechnology, energy, and chemistry. The review by (Nazarov et al., 2021) offers a comprehensive look into the industrial utilization of these compounds.
Pharmaceutical Applications:
Synthetic Medicinal Chemistry:
- The 1,3,4-oxadiazole core is a fundamental structure in synthetic medicinal chemistry, known for its versatility and pharmacological properties. This moiety is integral in the development of new drugs, serving as a bioisostere for carboxylic acids, carboxamides, and esters. It has also found use in polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. The comprehensive literature survey by (Rana, Salahuddin & Sahu, 2020) highlights the chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds.
Drug Discovery and Bioconjugation:
- N-Heterocyclic compounds like 1,2,3-triazoles are pivotal scaffolds in organic compounds with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability and dipole moment of the triazole moiety make it ideal for interacting with biological targets. The synthetic routes for 1,4-disubstituted 1,2,3-triazoles and their biological significance are detailed in the work of (Kaushik et al., 2019).
Therapeutic Applications:
- The 1,3,4-oxadiazole ring, notable in many synthetic molecules, is known for its ability to bind effectively with various enzymes and receptors due to its structural features. This binding leads to an array of bioactivities, making 1,3,4-oxadiazole derivatives essential in the treatment of various ailments. The work by (Verma et al., 2019) provides a systematic review of the current developments in 1,3,4-oxadiazole-based compounds across the spectrum of medicinal chemistry.
Safety And Hazards
The safety and hazards associated with these compounds can vary widely, depending on their specific structure. Some may be relatively safe, while others may be toxic or hazardous. It’s important to handle these compounds with care and to follow appropriate safety protocols4.
Future Directions
The study of 1,2,5-oxadiazoles and 1,2,3-triazoles is a vibrant field with many potential applications in medicinal chemistry and drug discovery. Future research may focus on the synthesis of new derivatives with improved properties, the exploration of their biological activities, and the development of new drugs based on these structures2.
Please note that this is a general overview and the specific details can vary depending on the exact structure of the compound. For more detailed information, it would be necessary to consult scientific literature or databases dedicated to chemical compounds.
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O2/c1-2-3(5(8)14)9-12-13(2)6-4(7)10-15-11-6/h1H3,(H2,7,10)(H2,8,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYLGODCAHMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146708 |
Source
|
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
312267-71-3 |
Source
|
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312267-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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